N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-1,3-benzodioxole-5-carboxamide
Overview
Description
N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a pyrazole ring substituted with a bromine atom and a methyl group, linked to a benzodioxole moiety via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-1,3-benzodioxole-5-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazole ring, which can be synthesized through the cyclization of hydrazines with 1,3-diketones. The bromination of the pyrazole ring is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions. The next step involves the alkylation of the brominated pyrazole with a suitable propylating agent, followed by the coupling with 1,3-benzodioxole-5-carboxylic acid or its derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced production costs. The choice of solvents, catalysts, and purification methods are also tailored to ensure scalability and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C) for hydrogenation
Substitution: Sodium azide (NaN3), sodium methoxide (NaOMe)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-1,3-benzodioxole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The bromine atom and the benzodioxole moiety may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1-methyl-1H-pyrazole-3-carbonitrile: Shares the pyrazole core but differs in the substituents and overall structure.
tert-butyl ((4-bromo-5-cyano-1-methyl-1H-pyrazol-3-yl)methyl)(methyl)carbamate: Another brominated pyrazole derivative with different functional groups.
Uniqueness
N-[3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propyl]-1,3-benzodioxole-5-carboxamide is unique due to its specific combination of a brominated pyrazole ring and a benzodioxole moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
N-[3-(4-bromo-3-methylpyrazol-1-yl)propyl]-1,3-benzodioxole-5-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN3O3/c1-10-12(16)8-19(18-10)6-2-5-17-15(20)11-3-4-13-14(7-11)22-9-21-13/h3-4,7-8H,2,5-6,9H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZRKENNBWGHJRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1Br)CCCNC(=O)C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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